3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
The compound, though not directly mentioned, falls within a broader category of benzamide derivatives and thiadiazole compounds which have been investigated for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzamide groups have shown remarkable potential as Type II photosensitizers in photodynamic therapy, primarily due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for the treatment of cancer, suggesting that related compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide may also have applicability in this area (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials. Certain compounds, including those with thiadiazole groups, demonstrated significant antibacterial and antifungal activities. This suggests that compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide could be effective in combating microbial infections (Priya et al., 2006).
Antihyperglycemic Applications
Another area of application for benzamide derivatives, particularly those with a thiadiazole structure, is in the treatment of diabetes mellitus. A study on 3-substituted benzylthiazolidine-2,4-diones, which share structural similarities with 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, identified compounds with significant antidiabetic properties, suggesting potential use as antihyperglycemic agents (Nomura et al., 1999).
Nematocidal Activity
Recent studies have also explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing compounds with significant activity against Bursaphelenchus xylophilus. This indicates that similar compounds, including 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, could be potential candidates for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Future Directions
The development of new effective cancer therapies is a major challenge to medicinal chemists . The discovery and development of new chemical structures, such as “3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, that can act as more effective and reliable anticancer agents is a strong demand . Therefore, future research may focus on further exploring the potential of this compound and similar structures in cancer therapy .
Properties
IUPAC Name |
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYSTKTWITXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.